molecular formula C12H16ClNO B2728641 5-Phenylazepan-4-one;hydrochloride CAS No. 2490400-60-5

5-Phenylazepan-4-one;hydrochloride

Cat. No.: B2728641
CAS No.: 2490400-60-5
M. Wt: 225.72
InChI Key: IFZWNMAACJFZEU-UHFFFAOYSA-N
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Description

5-Phenylazepan-4-one;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its unique structure, which includes a seven-membered azepane ring with a phenyl group attached to the fifth position and a ketone group at the fourth position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylazepan-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with a suitable ketone, followed by cyclization to form the azepane ring. The reaction conditions often involve the use of acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Phenylazepan-4-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazepanone oxides, while reduction may produce phenylazepanol derivatives .

Scientific Research Applications

5-Phenylazepan-4-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Phenylazepan-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylazepan-4-one;hydrochloride is unique due to its specific combination of the azepane ring, phenyl group, and ketone functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-phenylazepan-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-7-9-13-8-6-11(12)10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZWNMAACJFZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(=O)C1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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